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Compound of Interest

Compound Name: SARS-CoV-2-IN-63

Cat. No.: B12372050

Human coronavirus NL63 (HCoV-NL63) is a common respiratory pathogen associated with
upper and lower respiratory tract illnesses, particularly in children and the elderly. The
development of vaccines and therapeutic antibodies necessitates robust methods for
quantifying the neutralizing antibody response. These application notes provide an overview
and detailed protocols for two primary methodologies: the Microneutralization Assay using live
virus and the safer, more scalable Pseudovirus Neutralization Assay (pVNA).

The choice of assay depends on laboratory capabilities and throughput requirements. The
traditional microneutralization assay relies on handling infectious HCoV-NL63 and measuring
the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line, such as LLC-
MK2.[1][2][3] This method is considered a gold standard for assessing functional antibody
neutralization.

Alternatively, the pVNA offers a valuable substitute that can be performed under Biosafety
Level 2 (BSL-2) conditions.[4][5] This assay utilizes replication-defective viral particles (e.g.,
from lentivirus or VSV) that are engineered to express the HCoV-NL63 Spike (S) protein on
their surface.[6][7] These pseudoviruses mimic the entry process of the authentic virus into host
cells that express the ACEZ2 receptor.[6][8] Neutralization is quantified by a reduction in the
signal from a reporter gene, such as luciferase, incorporated into the pseudovirus genome.[4]

[°]

Quantitative Data Summary
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The following table summarizes representative quantitative data for HCoV-NL63 neutralizing

antibodies from published studies.

Study o Reported
. Assay Type Key Findings . Reference
Population Titers
71% of plasma
samples had Median
100 Healthy detectable Geometric Mean
Adult Blood Microneutralizati neutralizing Titer (GMT): 14 [10]
Donors on Assay antibodies. Titers  (Range:
(Australia) were found to undetectable to
decrease with >60)
increasing age.
MRNA-1273 Median titers
vaccination were higher
COVID-19 Pseudovirus boosted against NL63
Vaccinated Microneutralizati neutralizing compared to [6][11]
Individuals on (pMN) antibody activity HCoV-229E and

against HCoV-
NL63.

HKUL1 post-

vaccination.

Experimental Protocols & Visual Workflows
Protocol 1: HCoV-NL63 Microneutralization Assay

This protocol details the quantification of neutralizing antibodies against live HCoV-NL63 by

observing the inhibition of cytopathic effect (CPE).

1. Materials and Reagents

Cell Line: LLC-MK2 cells (ATCC CCL-7).

Virus: HCoV-NL63, Amsterdam-1 strain.[1]

Culture Media: OptiMEM/GlutaMAX (ThermoFisher) or similar serum-free medium.

Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.25% Trypsin-EDTA.
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« Equipment: 96-well flat-bottom cell culture plates, Class Il Biosafety Cabinet, CO2 incubator
(34-35°C).

2. Experimental Workflow Diagram
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Caption: Workflow for the HCoV-NL63 Microneutralization Assay.

3. Step-by-Step Procedure

o Cell Seeding: Seed LLC-MK2 cells in a 96-well flat-bottom plate at a density that will result in
a confluent monolayer after 24-48 hours of incubation (e.g., 3.5 x 1074 cells/well).[2]
Incubate at 37°C with 5% CO2. Once confluent, plates can be moved to 34°C prior to
infection.[2]
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o Sample Preparation: Heat-inactivate plasma or serum samples at 56°C for 30 minutes.[1]
Perform a serial dilution (e.g., log2 or 2-fold) of the samples in serum-free medium, starting
from a 1:10 dilution.[1]

 Virus-Antibody Incubation: In a separate 96-well plate, mix each serum dilution with an equal
volume of HCoV-NL63 diluted to contain 100 TCID50 (50% tissue culture infectious dose)
per well.[1] Incubate this mixture for 1 hour at room temperature.[1]

o Cell Infection: Remove the culture medium from the confluent LLC-MK2 cell plate. Carefully
transfer the virus-antibody mixtures from the incubation plate to the corresponding wells of
the cell plate.[1]

e Controls: Include "virus control" wells (virus + medium, no antibody) and "cell control" wells
(medium only, no virus) on each plate.

 Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 4 to 7 days, monitoring
daily for the appearance of CPE in the virus control wells.[3][12]

o Data Analysis: The neutralization titer is defined as the reciprocal of the highest serum
dilution that completely inhibits CPE in at least 50% of the wells.

Protocol 2: HCoV-NL63 Pseudovirus Neutralization
Assay (pVNA)

This protocol describes a luciferase-based pVNA, a safer high-throughput alternative for
measuring neutralizing antibodies.

1. Materials and Reagents

o Cell Lines: HEK293T cells for pseudovirus production and a stable HEK293T cell line
overexpressing human ACE2 for the neutralization assay.[6]

e Plasmids:
o An HIV or VSV packaging plasmid (e.g., psPAX2 or similar).

o Atransfer plasmid containing a luciferase reporter gene (e.g., pPCSFLW).[8]
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o An expression plasmid for the HCoV-NL63 Spike protein.

o Reagents: Transfection reagent (e.g., FUGENE-HD or PEI), DMEM with 10% FBS, Penicillin-
Streptomycin, Luciferase assay substrate (e.g., Bright-Glo).

o Equipment: 96-well white, flat-bottom plates, Class Il Biosafety Cabinet, CO2 incubator
(37°C), Luminometer.

2. Conceptual Pathway Diagram
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Caption: Conceptual pathway of pseudovirus entry and neutralization.
3. Step-by-Step Procedure

e Pseudovirus Production:
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Co-transfect HEK293T cells with the packaging plasmid, the luciferase transfer plasmid,
and the HCoV-NL63 Spike expression plasmid using a suitable transfection reagent.[8]

Incubate for 48-72 hours at 37°C. Harvest the supernatant containing the pseudovirus
particles.

Clarify the supernatant by centrifugation and filter through a 0.45 um filter. Aliquot and
store at -80°C.

Titer the pseudovirus stock by infecting HEK293T-ACE2 cells and measuring luciferase
activity to determine the dilution needed for the assay (typically yielding >100,000 RLU).[6]

Neutralization Assay:

[¢]

[¢]

[e]

o

[¢]

Heat-inactivate and serially dilute test sera/antibodies in a 96-well white, flat-bottom plate.

[6]

Add a standardized amount of HCoV-NL63 pseudovirus to each well.

Incubate the plate for 1 hour at 37°C.[4][6]

Add HEK293T-ACEZ2 target cells to each well (e.g., 1-2 x 10"4 cells/well).[4][6]

Incubate the plates for 48-60 hours at 37°C.[9]

Data Acquisition and Analysis:

[e]

Add a luciferase substrate to each well according to the manufacturer's instructions.
Measure the relative light units (RLU) using a luminometer.

Calculate the percent neutralization for each serum dilution relative to the "virus control"
wells (cells + pseudovirus, no antibody).

The 50% inhibitory concentration (IC50) or 50% neutralization titer (NT50) is determined
using a non-linear regression curve fit (e.g., 4-parameter logistic) in software like
GraphPad Prism.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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